molecular formula C10H7ClF4O2 B2827883 Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate CAS No. 773135-53-8

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B2827883
CAS No.: 773135-53-8
M. Wt: 270.61
InChI Key: ZKJDODRSQKYJLY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7ClF4O2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used under reflux conditions.

    Reduction: Lithium aluminum hydride is typically used in anhydrous ether solvents under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the chlorine atom.

    Hydrolysis: The major products are 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid and ethanol.

    Reduction: The major product is the corresponding alcohol, ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorinated aromatic compounds on biological systems.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, thereby modulating their function. The trifluoromethyl group also contributes to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 3-chloro-2-fluoro-4-(trifluoromethyl)benzoate: This compound has a similar structure but with the trifluoromethyl group in a different position, leading to variations in chemical reactivity and biological activity.

    Ethyl 3-chloro-2-fluoro-5-(difluoromethyl)benzoate:

    Ethyl 3-chloro-2-fluoro-5-(methyl)benzoate: The absence of fluorine atoms in the substituent group significantly alters the compound’s reactivity and interactions with biological targets.

This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF4O2/c1-2-17-9(16)6-3-5(10(13,14)15)4-7(11)8(6)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJDODRSQKYJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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